3-Methoxy-5-nitrobenzofuran-2-carboxylic acid
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Overview
Description
3-Methoxy-5-nitrobenzofuran-2-carboxylic acid is a benzofuran derivative with a molecular formula of C10H7NO6 and a molecular weight of 237.17 g/mol . Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of 3-Methoxy-5-nitrobenzofuran-2-carboxylic acid can be achieved through several methods. One common approach involves the nitration of benzofuran derivatives. For instance, the nitration of 2-unsubstituted benzofurans using electrophilic nitration agents such as nitric acid and acetic anhydride can yield 2-nitrobenzofurans . Another method involves the condensation of salicylic aldehydes with bromonitromethane, followed by oxidation . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
3-Methoxy-5-nitrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid, acetic anhydride, and bromonitromethane . The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration reactions typically yield nitrobenzofuran derivatives, while oxidation reactions can produce carboxylic acid derivatives .
Scientific Research Applications
3-Methoxy-5-nitrobenzofuran-2-carboxylic acid has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex benzofuran derivatives . In biology and medicine, benzofuran compounds, including this compound, have shown potential as anti-tumor, antibacterial, and anti-viral agents . Additionally, these compounds are being explored for their potential use in the development of new therapeutic drugs for diseases such as hepatitis C and cancer .
Mechanism of Action
The mechanism of action of 3-Methoxy-5-nitrobenzofuran-2-carboxylic acid involves its interaction with various molecular targets and pathways. Benzofuran derivatives are known to exert their effects by inhibiting specific enzymes or receptors involved in disease processes . For example, some benzofuran compounds have been shown to inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact molecular targets and pathways for this compound are still under investigation.
Comparison with Similar Compounds
3-Methoxy-5-nitrobenzofuran-2-carboxylic acid can be compared with other benzofuran derivatives, such as 2-nitrobenzofuran and 3-nitrobenzofuran . These compounds share similar chemical structures and biological activities but differ in their specific substituents and functional groups.
Properties
Molecular Formula |
C10H7NO6 |
---|---|
Molecular Weight |
237.17 g/mol |
IUPAC Name |
3-methoxy-5-nitro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C10H7NO6/c1-16-8-6-4-5(11(14)15)2-3-7(6)17-9(8)10(12)13/h2-4H,1H3,(H,12,13) |
InChI Key |
PDEULGWNCVKPRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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